molecular formula C11H10N2O B11767380 4-(4-Methoxyphenyl)pyrimidine

4-(4-Methoxyphenyl)pyrimidine

Cat. No.: B11767380
M. Wt: 186.21 g/mol
InChI Key: ZNAYEYLTNPJXOZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. The methoxyphenyl substitution enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription . Pathways involved include the inhibition of inflammatory mediators and modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenylhydrazine
  • 4-Methoxyphenylacetic acid

Comparison: 4-(4-Methoxyphenyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties. Unlike 4-methoxyphenylboronic acid, which is primarily used in Suzuki coupling reactions, this compound has broader applications in medicinal chemistry and biology . Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-6-7-12-8-13-11/h2-8H,1H3

InChI Key

ZNAYEYLTNPJXOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC=C2

Origin of Product

United States

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